Ethyl 2-(2-chloroacetamido)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-chloroacetate under basic conditions to form the amino intermediate.
Acylation: The amino intermediate is then acylated with 2-chloroacetyl chloride in the presence of a base to form the acetamido derivative.
Final Coupling: The acetamido derivative is finally coupled with ethyl 3,3,3-trifluoropyruvate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamido groups.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include oxidized forms of the amino or acetamido groups.
Reduction: Reduced forms of the amino or acetamido groups.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE: shares similarities with other fluorinated and chlorinated aromatic compounds, such as:
Uniqueness
The unique combination of chloro, fluoro, and trifluoromethyl groups in ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUOROPROPANOATE imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12Cl2F4N2O3 |
---|---|
Molecular Weight |
391.14 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H12Cl2F4N2O3/c1-2-24-11(23)12(13(17,18)19,21-10(22)6-14)20-7-3-4-9(16)8(15)5-7/h3-5,20H,2,6H2,1H3,(H,21,22) |
InChI Key |
JDSIJGHRGSYAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.